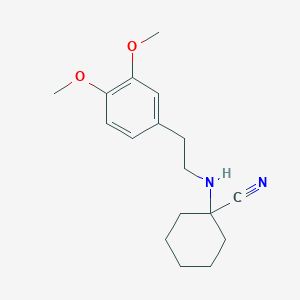

1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine

Description

Propriétés

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethylamino]cyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-20-15-7-6-14(12-16(15)21-2)8-11-19-17(13-18)9-4-3-5-10-17/h6-7,12,19H,3-5,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWQZLUHHJUUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC2(CCCCC2)C#N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98067-17-5 | |

| Record name | 1-CYANO-N-(3,4-DIMETHOXYPHENETHYL)CYCLOHEXYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, mechanism of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a cyclohexylamine backbone with a cyano group and a methoxy-substituted phenethyl moiety. Its structural characteristics contribute to its biological properties, particularly its interaction with various biological targets.

This compound exhibits its biological effects primarily through the inhibition of specific enzyme pathways. Research indicates that it may target phosphoinositide 3-kinase (PI3K), an enzyme pivotal in regulating cellular functions such as growth and metabolism. The inhibition of PI3K leads to decreased cell proliferation and survival, making this compound a candidate for cancer therapy.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antiproliferative | Inhibits cell growth in various cancer cell lines. |

| Enzyme Inhibition | Specifically inhibits PI3K activity, affecting downstream signaling. |

| Neuroprotective Effects | Potential protective effects against neurodegenerative conditions. |

Case Studies

Several case studies have explored the effects of this compound in different contexts:

- Cancer Cell Lines : A study demonstrated that treatment with this compound resulted in significant reductions in cell viability in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via PI3K inhibition .

- Neuroprotection : Another study investigated its neuroprotective properties in models of oxidative stress. The results indicated that the compound could mitigate neuronal damage by modulating oxidative stress pathways and enhancing cellular resilience .

- Pharmacokinetics : Research on the pharmacokinetic profile revealed that the compound has favorable absorption characteristics and a moderate half-life, suggesting potential for therapeutic applications .

Research Findings

Recent findings have highlighted the following aspects regarding the compound's biological activity:

- Cellular Effects : Inhibition of PI3K by this compound was shown to alter cellular signaling pathways significantly, impacting gene expression related to cell survival and apoptosis.

- Dose-Response Relationship : Studies indicate a clear dose-response relationship where higher concentrations lead to increased antiproliferative effects across various cancer types .

- Safety Profile : Preliminary toxicity assessments suggest that the compound has a manageable safety profile with no significant adverse effects observed at therapeutic doses in animal models .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Phenethylamine Derivatives

N-(3,4-Dihydroxyphenethyl) Amides ()

Compounds such as N-(3,4-dihydroxyphenethyl)-2-phenylacetamide (31) and N-(3,4-dihydroxyphenethyl)palmitamide (33) share the phenethylamine backbone but differ in their substituents:

- Substituent Comparison : The target compound has 3,4-dimethoxy groups on the phenyl ring, whereas these analogs have 3,4-dihydroxy groups. Methoxy groups enhance lipophilicity and metabolic stability compared to hydroxy groups, which are prone to oxidation and conjugation .

- Synthetic Yields: Demethylation of methoxy precursors (e.g., compound 25 to 31) achieves yields of 75–89% . The target compound’s synthesis may involve analogous steps but with a cyano-substituted cyclohexylamine.

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride ()

This simpler phenethylamine derivative lacks the cyclohexylamine and cyano groups. Its 3,4-dihydroxy configuration is critical for catecholamine-like activity (e.g., dopamine analogs), whereas the target’s 3,4-dimethoxy groups may reduce receptor binding affinity but improve bioavailability .

Caffeic Acid (3,4-Dihydroxybenzenepropenoic Acid) ()

Cyclohexylamine Derivatives

4,4'-Methylenebis(cyclohexylamine) ()

This compound features a bis-cyclohexylamine structure with a methylene bridge. Unlike the target compound, it lacks aromatic substituents and a cyano group. Its geometric isomers (trans-trans, cis-cis, cis-trans) suggest stereochemical complexity, which the target compound may avoid due to its fixed cyano and phenethyl groups .

N,N-Dimethylcyclohexylamine (DMCHA) ()

DMCHA has two methyl groups on the cyclohexylamine nitrogen, increasing basicity and steric bulk. The target compound’s cyano group is electron-withdrawing, which would reduce amine basicity and alter solubility or reactivity in synthetic applications .

1-(Aminomethyl)-N,N,4-trimethylcyclohexan-1-amine ()

This derivative includes multiple methyl groups on the cyclohexane ring and nitrogen.

Functional Group and Pharmacokinetic Comparisons

Table 1: Key Structural and Property Differences

Q & A

Q. What are the recommended methodologies for synthesizing 1-Cyano-N-(3,4-dimethoxyphenethyl)cyclohexylamine?

Synthesis typically involves a multi-step process:

Cyclohexylamine Functionalization : Introduce the cyano group via nucleophilic substitution or cyanide transfer reactions under anhydrous conditions (e.g., using KCN or TMSCN).

Phenethylamine Coupling : React 3,4-dimethoxyphenethylamine with the cyanocyclohexylamine intermediate via reductive amination (NaBH₃CN) or carbodiimide-mediated coupling (EDC/HOBt).

Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.

Critical Parameters : Monitor reaction pH (<9 to avoid cyanide hydrolysis) and temperature (0–25°C for coupling steps). Reference analogous protocols for structurally related amines .

Q. How should researchers characterize this compound’s purity and structural integrity?

Combine orthogonal analytical techniques:

- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., DFT-based tools) to confirm substituent positions.

- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion peaks (expected [M+H]⁺ ≈ 345.2 m/z).

- HPLC-PDA : Employ a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98% by area under the curve).

Validation : Cross-reference with spectral libraries of structurally similar cyclohexylamine derivatives .

Q. What are the stability and storage requirements for this compound?

- Stability : Susceptible to hydrolysis of the cyano group in aqueous media (pH > 10) or prolonged UV exposure. Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to establish shelf-life.

- Storage : Store as a lyophilized solid at -20°C under argon. For solutions, use anhydrous DMSO or ethanol with desiccants .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

Apply systematic troubleshooting:

Controlled Replication : Reproduce experiments under strictly defined conditions (solvent grade, temperature, pH).

Advanced Analytics : Use dynamic light scattering (DLS) to detect aggregation in solubility studies.

Computational Modeling : Predict solubility parameters via COSMO-RS or Hansen solubility parameters.

Case Study : If solubility in DMSO varies, test batch-to-batch water content via Karl Fischer titration .

Q. What experimental design strategies optimize reaction yield and selectivity for derivatives of this compound?

Adopt factorial design principles:

- Variables : Vary catalyst loading (e.g., Pd/C for hydrogenation), solvent polarity (THF vs. DMF), and reaction time.

- Response Surface Methodology (RSM) : Use software like Design-Expert® to model interactions between variables.

- High-Throughput Screening : Test 96-well plate formats with automated liquid handlers to rapidly identify optimal conditions .

Q. How can computational methods enhance understanding of this compound’s reactivity?

Integrate quantum mechanics/molecular mechanics (QM/MM):

Reaction Path Search : Use Gaussian or ORCA to simulate transition states for cyano-group reactions.

Docking Studies : If biologically active, model interactions with target receptors (e.g., serotonin transporters) via AutoDock Vina.

Machine Learning : Train models on existing cyclohexylamine datasets to predict novel derivatives’ synthetic feasibility .

Q. What safety protocols are critical when handling this compound given limited toxicological data?

Assume hazard potential and implement:

- Containment : Use fume hoods and closed-system reactors for synthesis.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Emergency Preparedness : Establish spill protocols with activated carbon for organic absorption. Reference OSHA guidelines for amine handling .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.